Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride
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Overview
Description
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride is a quaternary ammonium compound derived from pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridinium ring substituted with an aminocarbonyl group and a methyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride typically involves quaternization reactions. One common method is the reaction of pyridine derivatives with alkyl halides under conventional, microwave, or ultrasound conditions. For instance, pyridine-4-aldoxime can be quaternized using dihaloalkanes such as diiodopropane or dibromopropane in the presence of solvents like acetone or deep eutectic solvents . The microwave method is particularly efficient, offering higher yields and faster reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization processes. These processes utilize pyridine derivatives and alkyl halides in the presence of suitable solvents and catalysts to achieve high yields and purity. The use of environmentally friendly solvents and optimized reaction conditions is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert pyridinium salts to their corresponding pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming N-alkoxypyridinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., iron and mineral acids), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and N-alkoxypyridinium salts. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride involves its interaction with molecular targets and pathways. For example, cetylpyridinium chloride, a related compound, exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting the growth of pathogenic bacteria . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system in which it is used.
Comparison with Similar Compounds
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride can be compared with other pyridinium compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Pyridinium ylides: Used in the synthesis of various heterocyclic compounds and as intermediates in organic synthesis.
Pyridine N-oxides: Formed through oxidation reactions and used as intermediates in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium compounds.
Properties
CAS No. |
7680-68-4 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.612 |
IUPAC Name |
1-methylpyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
InChI Key |
NCSYUVDQJSKXQH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Synonyms |
4-(Aminocarbonyl)-1-methylpyridinium Chloride; 4-Carbamoyl-1-methylpyridinium Chloride |
Origin of Product |
United States |
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